3H-Imidazo[4,5-b]pyridine-6-carbonitrile
Overview
Description
3H-Imidazo[4,5-b]pyridine-6-carbonitrile is a heterocyclic compound . It is a part of the imidazopyridine group, which is known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine has been a subject of intense research for numerous decades . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported . The authors obtained products with yields from medium to excellent (49%–95%) .Molecular Structure Analysis
The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
Imidazo[4,5-b]pyridine and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be synthesized through cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Scientific Research Applications
Medicinal Chemistry
Imidazo[4,5-b]pyridine derivatives have shown significant medicinal potential . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have been extensively described as inhibitors of Aurora A kinase (AURAKA), a promising molecular target for cancer therapy . The correlation between antiproliferative and antioxidant activity has been studied using in vitro assay methods .
Antimicrobial Activity
New imidazo[4,5-b]pyridine derivatives have been synthesized and their antimicrobial features have been explored based on experimental and theoretical studies . The structures of synthesized compounds were elucidated on the basis of different spectral data .
Antiviral Activity
The synthesized derivatives of imidazo[4,5-b]pyridines have been evaluated for their antiviral activity against different strains of human coronavirus, influenza virus, respiratory syncytial virus, herpes simplex virus, yellow fever virus, Sindbis virus, and Zika virus .
Inhibitors of c-MET Kinases
Imidazo[4,5-b]pyridine derivatives have been described as inhibitors of c-MET kinases . These kinases play a crucial role in the development and progression of various types of cancers . Therefore, inhibitors of c-MET kinases with an imidazo[4,5-b]pyridine core may be useful for stopping carcinogenesis .
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been studied for their potential as corrosion inhibitors . The inhibition of corrosion is a complex interfacial phenomenon, in which the affinity of the inhibitor to adsorb onto the protected metal surface is the key factor .
properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYNGTUTZIFTBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406226 | |
Record name | 3H-Imidazo[4,5-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Imidazo[4,5-b]pyridine-6-carbonitrile | |
CAS RN |
773884-58-5 | |
Record name | 3H-Imidazo[4,5-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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